molecular formula C11H13BO2S B6615184 [5-(propan-2-yl)-1-benzothiophen-2-yl]boronic acid CAS No. 1340599-84-9

[5-(propan-2-yl)-1-benzothiophen-2-yl]boronic acid

Cat. No.: B6615184
CAS No.: 1340599-84-9
M. Wt: 220.10 g/mol
InChI Key: YYIBNLRWBLXQRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(propan-2-yl)-1-benzothiophen-2-yl]boronic acid: is an organic compound that belongs to the class of boronic acids It features a benzothiophene ring substituted with a propan-2-yl group and a boronic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Suzuki-Miyaura Coupling: One common method to synthesize [5-(propan-2-yl)-1-benzothiophen-2-yl]boronic acid involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst, a base such as potassium carbonate, and an appropriate boronic acid derivative.

    Direct Borylation: Another method involves the direct borylation of the corresponding benzothiophene derivative using a borylation reagent like bis(pinacolato)diboron in the presence of a transition metal catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [5-(propan-2-yl)-1-benzothiophen-2-yl]boronic acid can undergo oxidation reactions to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group or other functional groups.

    Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halides or alkylating agents can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted benzothiophene derivatives.

Scientific Research Applications

Chemistry:

    Cross-Coupling Reactions: [5-(propan-2-yl)-1-benzothiophen-2-yl]boronic acid is used as a reagent in cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

Biology and Medicine:

    Drug Development: The compound’s structure makes it a potential candidate for the development of new pharmaceuticals, particularly in targeting specific biological pathways.

    Biological Probes: It can be used as a building block for designing probes to study biological systems.

Industry:

    Material Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism by which [5-(propan-2-yl)-1-benzothiophen-2-yl]boronic acid exerts its effects depends on its application. In cross-coupling reactions, the boronic acid group interacts with a palladium catalyst to form a reactive intermediate that facilitates the formation of carbon-carbon bonds. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and leading to desired therapeutic effects.

Comparison with Similar Compounds

    [5-(propan-2-yl)-1-benzothiophen-2-yl]boronic acid pinacol ester: A derivative with similar reactivity but different solubility properties.

    This compound neopentyl glycol ester: Another derivative with distinct physical and chemical properties.

Uniqueness:

    Reactivity: this compound exhibits unique reactivity due to the presence of both the benzothiophene ring and the boronic acid group.

Properties

IUPAC Name

(5-propan-2-yl-1-benzothiophen-2-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BO2S/c1-7(2)8-3-4-10-9(5-8)6-11(15-10)12(13)14/h3-7,13-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYIBNLRWBLXQRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(S1)C=CC(=C2)C(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.